Tetracenomycin B2 is primarily derived from the fermentation of Streptomyces glaucescens and related actinomycetes. The biosynthetic pathways that lead to the production of tetracenomycin B2 involve intricate enzymatic processes, including polyketide synthases and various tailoring enzymes that modify the initial polyketide chain into its final antibiotic form .
The synthesis of tetracenomycin B2 involves both fermentation and chemical processes. The primary method for obtaining this compound is through the cultivation of Streptomyces glaucescens under specific growth conditions that promote the production of tetracenomycin B2.
The biosynthetic pathway involves several key enzymes:
Tetracenomycin B2 has a complex molecular structure characterized by multiple fused aromatic rings. The specific arrangement contributes to its biological activity.
Tetracenomycin B2 undergoes various chemical reactions that can be exploited for synthetic modifications or to understand its mechanism of action.
The reactions are typically catalyzed by specific enzymes involved in the biosynthetic pathway, which include oxygenases and cyclases that introduce functional groups or alter ring structures .
Tetracenomycin B2 exhibits its antibacterial effects primarily through inhibition of protein synthesis in bacterial cells. It interacts with the ribosomal machinery, preventing proper translation and leading to cell death.
Research indicates that tetracenomycin B2 binds to a unique site on the ribosome, disrupting the translocation process during protein synthesis. This mechanism is crucial for its effectiveness against resistant bacterial strains .
Tetracenomycin B2 has several notable applications in scientific research:
Tetracenomycin B2 (TcmB2) is a tetracyclic aromatic polyketide with the molecular formula C₂₂H₁₆O₈ and a molecular weight of 408.36 g/mol. Its structure consists of a linear tetracene core decorated with hydroxyl, methoxy, and methyl ester functional groups. Systematic nomenclature defines it as methyl 3,10,12-trihydroxy-8-methoxy-1-methyl-6,11-dioxo-6,11-dihydrotetracene-2-carboxylate [4] [6]. Key structural features include:
TcmB2 exhibits no chiral centers, eliminating stereoisomerism concerns. However, structural isomers arise among tetracenomycins due to variations in hydroxylation, methylation, and oxidation states. For example, tetracenomycin X (TcmX) contains a 4a,12a-dioxygenation pattern that disrupts planarity, contrasting with TcmB2’s fully aromatic core [2].
Table 1: Key Molecular Descriptors of Tetracenomycin B2
Property | Value |
---|---|
Molecular Formula | C₂₂H₁₆O₈ |
Molecular Weight | 408.36 g/mol |
InChI Key | IPQJRJBZGLDTMW-UHFFFAOYSA-N |
SMILES | COC(=O)c1c(O)cc2cc3C(=O)c4cc(OC)cc(O)c4C(=O)c3c(O)c2c1C |
Hydrogen Bond Donors | 3 (hydroxyl groups) |
Hydrogen Bond Acceptors | 8 |
Tetracenomycins share a conserved tetracyclic scaffold but diverge in functional group chemistry, altering their biological activity and physicochemical behavior:
Functional implications of these variations include:
Table 2: Structural Comparison of Key Tetracenomycin Derivatives
Compound | R₁ (C-2) | R₂ (C-8) | R₃ (C-10) | Core Modification | Bioactivity |
---|---|---|---|---|---|
Tetracenomycin B2 | COOCH₃ | OCH₃ | OH | Planar tetracene | Antibacterial |
Tetracenomycin B1 | COOCH₃ | OCH₃ | H | Planar tetracene | Reduced bioactivity |
Tetracenomycin D | Glycosyl | OCH₃ | OH | Planar tetracene | Antibacterial (glycosylated) |
Tetracenomycin X | COOCH₃ | OCH₃ | OH | 4a,12a-dioxygenated | Anticancer/antibacterial |
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H and ¹³C NMR assignments for TcmB2 (Table 3) resolve its substitution pattern. Key signals include:
Mass Spectrometry (MS):
UV-Vis Spectroscopy:
Table 3: Key ¹³C NMR Assignments for Tetracenomycin B2 (DMSO-d₆)
Carbon | δ (ppm) | Carbon | δ (ppm) |
---|---|---|---|
C-1 | 118.5 | C-10 | 158.2 |
C-2 | 170.5 | C-11 | 184.7 |
C-3 | 140.8 | C-12 | 156.1 |
C-6 | 186.2 | 8-OCH₃ | 56.1 |
C-8 | 163.9 | 2-COOCH₃ | 52.0 |
While TcmB2 itself lacks a reported crystal structure, insights derive from:
Conformational Dynamics:
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